

# 4-tert-Butyl-2-methylthiazole boiling point

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-tert-Butyl-2-methylthiazole

Cat. No.: B103288

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An In-Depth Technical Guide to the Boiling Point of **4-tert-Butyl-2-methylthiazole**

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of the boiling point of **4-tert-Butyl-2-methylthiazole** (CAS No: 15679-11-5), a heterocyclic compound of increasing interest in synthetic and medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple statement of the value to explore the underlying physicochemical principles, comparative structural analysis, and a robust experimental protocol for its determination.

## Introduction: The Significance of 4-tert-Butyl-2-methylthiazole

**4-tert-Butyl-2-methylthiazole** belongs to the thiazole family of compounds, which are core structures in numerous pharmaceuticals and biologically active agents, including Vitamin B1 (Thiamine).<sup>[1][2][3]</sup> The unique electronic and structural properties of the thiazole ring make it a versatile building block in drug discovery. The substituents at the 2- and 4-positions—a methyl group and a bulky tert-butyl group, respectively—impart specific lipophilicity, steric hindrance, and reactivity to the molecule.

A precise understanding of its physical properties is paramount for its practical application. The boiling point, in particular, is a critical parameter that governs purification via distillation, dictates appropriate conditions for chemical reactions, and informs safe handling and storage protocols.

## Physicochemical Profile

A summary of the key physical and chemical properties of **4-tert-Butyl-2-methylthiazole** is presented below. These data serve as a foundational reference for laboratory use.

Property	Value	Source(s)
CAS Number	15679-11-5	[4][5]
Molecular Formula	C <sub>8</sub> H <sub>13</sub> NS	[4][5]
Molecular Weight	155.26 g/mol	[4][5]
Density	1.001 g/cm <sup>3</sup>	[4]
Boiling Point	106-108°C (at 70 mmHg)	[5]
SMILES	<chem>CC1=NC(=CS1)C(C)(C)C</chem>	[5]
InChI Key	IHLQWPDUYFCSQ-UHFFFAOYSA-N	[5]

## Molecular Structure and its Influence on Boiling Point

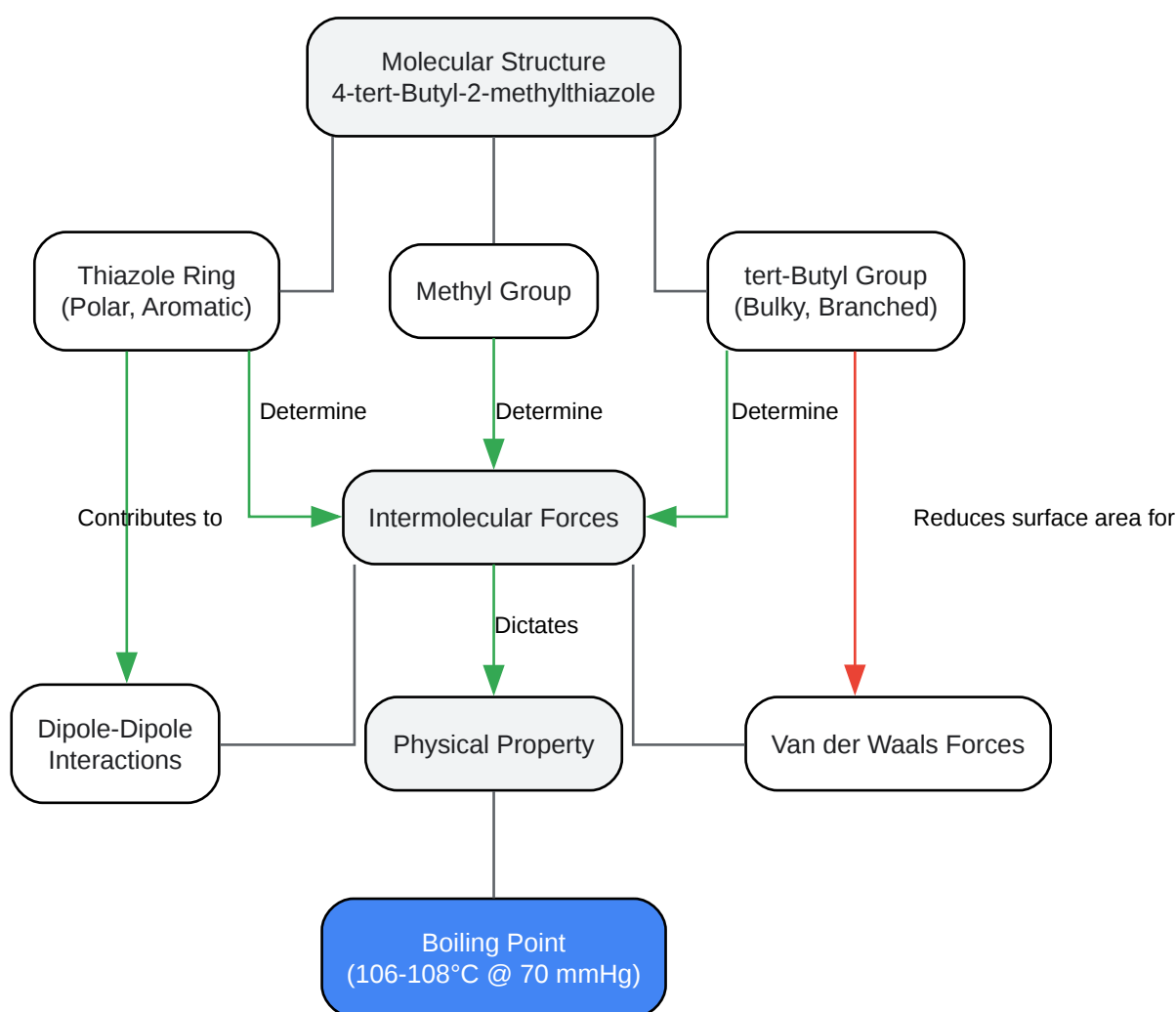
The boiling point is a direct manifestation of the energy required to overcome intermolecular forces. For **4-tert-Butyl-2-methylthiazole**, these forces are dictated by its distinct structural features.

- Intermolecular Forces:** The primary forces are van der Waals dispersion forces, which increase with molecular size and surface area. The polar thiazole ring, containing electronegative nitrogen and sulfur atoms, also introduces dipole-dipole interactions. However, the molecule lacks any hydrogen-bond donors, so this strong intermolecular force is absent.
- Effect of the tert-Butyl Group:** The most significant structural feature is the bulky tert-butyl group. While it substantially increases the molecular weight compared to the parent thiazole, its spherical shape reduces the effective surface area available for intermolecular contact. In organic chemistry, increased branching typically leads to a lower boiling point compared to a

straight-chain isomer of the same molecular weight because it hinders efficient packing and weakens van der Waals forces.[6]

- Effect of the Thiazole Ring: The thiazole ring is an aromatic, planar system.[2][7] This planarity allows for some degree of molecular stacking, while the heteroatoms create a molecular dipole, contributing to a higher boiling point than a purely nonpolar analogue like tert-butylbenzene.

The interplay between these factors—increased mass and dipole moment from the thiazole ring versus reduced surface area from the tert-butyl group—determines the final boiling point.



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Caption: Relationship between molecular features and boiling point.

# Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.<sup>[8][9]</sup> For small quantities of a substance, a micro-boiling point determination using the Siwoloboff method is highly reliable and efficient.

## Principle

A small sample is heated in a fusion tube containing an inverted capillary tube. As the temperature rises, the air trapped in the capillary expands and escapes. At the boiling point, the liquid's vapor pressure equals the external pressure, and a rapid, continuous stream of bubbles emerges from the capillary. The sample is then allowed to cool slowly. The boiling point is the temperature at which the vapor pressure inside the capillary drops below the external pressure, causing the liquid to be drawn back into the capillary tube.

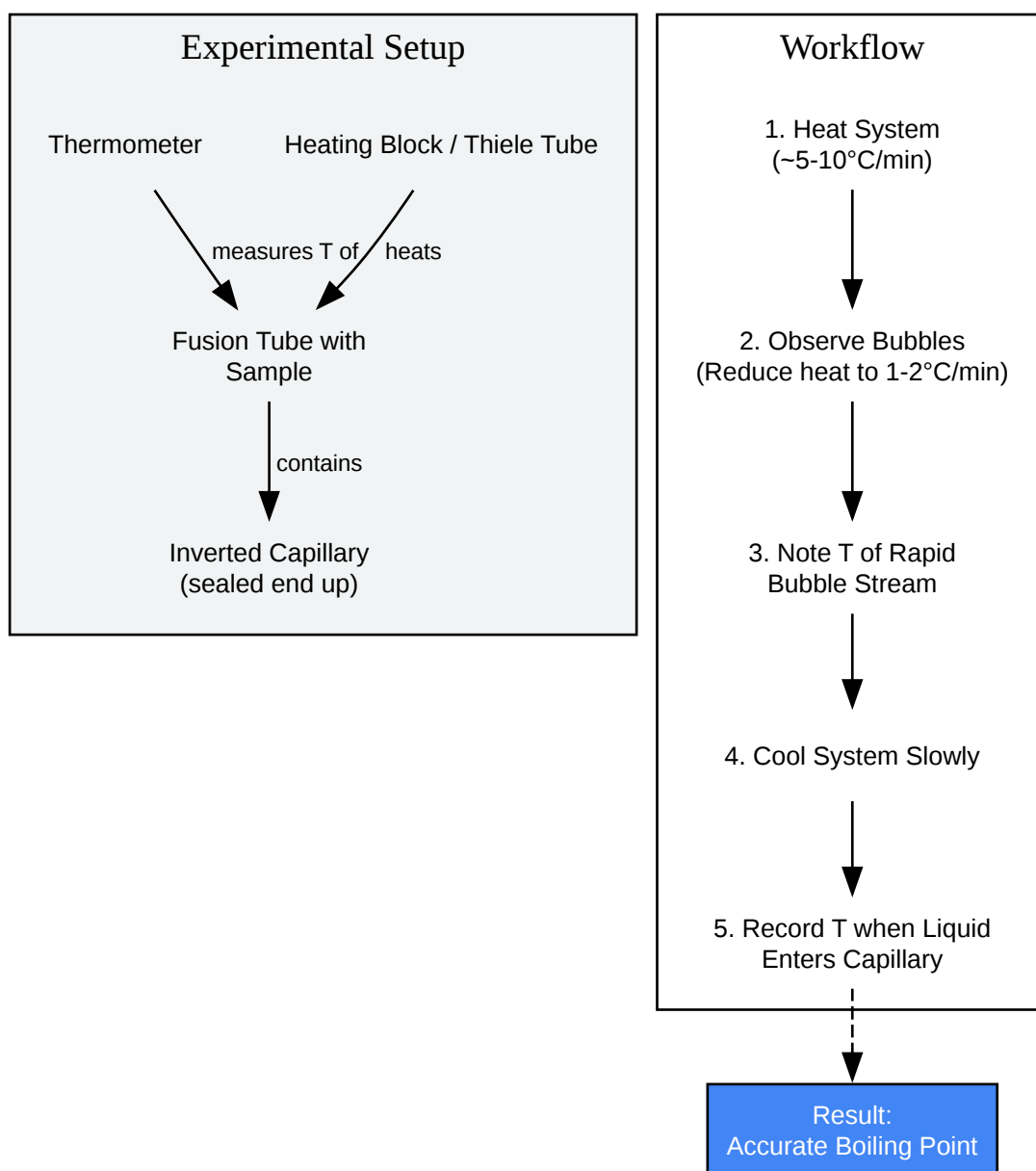
## Apparatus and Materials

- Melting point apparatus or Thiele tube with heating oil
- Calibrated thermometer (-10°C to 250°C)
- Small fusion tubes (e.g., 6x50 mm)
- Capillary tubes (sealed at one end)
- Sample: **4-tert-Butyl-2-methylthiazole**
- Heat source (if using Thiele tube)
- Safety goggles and lab coat

## Step-by-Step Protocol

- Preparation: Add approximately 0.2-0.3 mL of **4-tert-Butyl-2-methylthiazole** into a fusion tube.
- Capillary Insertion: Place a capillary tube, with its sealed end pointing upwards, into the fusion tube.<sup>[8][10]</sup>

- **Apparatus Setup:** Securely attach the fusion tube to the thermometer. Ensure the sample is level with the thermometer bulb. Insert this assembly into the heating block of a melting point apparatus or a Thiele tube. The heat-transfer fluid should be below the level of the open end of the fusion tube.
- **Heating:** Begin heating the apparatus at a rate of approximately 5-10°C per minute. Observe the open end of the capillary tube.
- **Observation (Heating Phase):** As the liquid approaches its boiling point, a slow stream of bubbles will emerge from the capillary. Reduce the heating rate to 1-2°C per minute.
- **Endpoint Identification (Heating):** Note the temperature at which a rapid and continuous stream of bubbles escapes from the capillary tube. This is an approximate boiling point.
- **Observation (Cooling Phase):** Turn off the heat and allow the apparatus to cool slowly.
- **Endpoint Determination (Cooling):** Carefully observe the capillary. The precise boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.<sup>[8]</sup>
- **Verification:** A second determination should be performed to ensure accuracy. Results should be reproducible within 1-2°C.
- **Pressure Correction:** Record the ambient atmospheric pressure. The observed boiling point of 106-108°C was measured at a reduced pressure of 70 mmHg.<sup>[5]</sup> If the determination is performed at standard atmospheric pressure (~760 mmHg), a significantly higher boiling point will be observed.



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Caption: Workflow for micro-boiling point determination.

## Comparative Analysis with Structurally Related Compounds

To place the boiling point of **4-tert-Butyl-2-methylthiazole** in context, it is instructive to compare it with related molecules.

Compound	Structure	Boiling Point (°C)	Key Difference & Rationale
Thiazole	$C_3H_3NS$	116-118	The parent heterocycle. Lower molecular weight but lacks the bulky, non-polar groups. Its boiling point at atmospheric pressure is higher than the subject compound's boiling point at reduced pressure. <a href="#">[2]</a> <a href="#">[7]</a>
2-Ethyl-4-methylthiazole	$C_6H_9NS$	161-162	Isomeric with the subject compound but with less branching. The ethyl group allows for greater surface area contact compared to the tert-butyl group, leading to stronger van der Waals forces and a significantly higher boiling point.
tert-Butanol	$(CH_3)_3COH$	82.3	Has a similar tert-butyl group but a hydroxyl (-OH) group instead of the thiazole ring. Despite its lower molecular weight, tert-butanol can hydrogen bond, a very strong intermolecular force. However, the steric

hindrance of the tert-butyl group limits this effect, resulting in a relatively low boiling point for an alcohol.

[\[11\]](#)

This comparison highlights the critical role of steric hindrance. The highly branched tert-butyl group effectively shields the molecule, reducing the impact of its increased molecular weight and resulting in a boiling point that is lower than less-branched isomers.

## Conclusion

The boiling point of **4-tert-Butyl-2-methylthiazole**, experimentally determined to be 106-108°C at 70 mmHg, is a product of competing molecular factors. The increased molecular weight and polarity from the substituted thiazole ring are counteracted by the significant steric hindrance and reduced surface area of the tert-butyl group. A precise understanding and accurate experimental determination of this property, using a validated method such as the micro-boiling point protocol detailed herein, are essential for the successful purification, reaction, and handling of this valuable chemical intermediate in a research and development setting.

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- To cite this document: BenchChem. [4-tert-Butyl-2-methylthiazole boiling point]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103288#4-tert-butyl-2-methylthiazole-boiling-point]

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